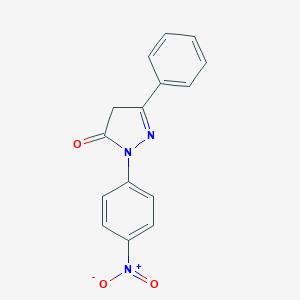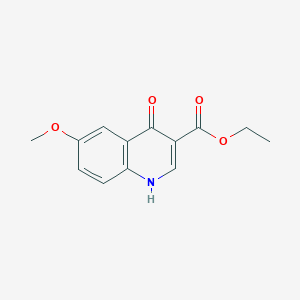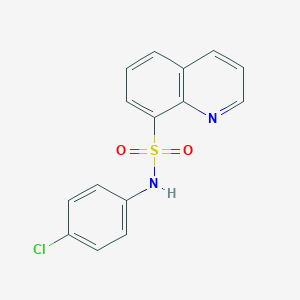
N-(4-Chlorophenyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-8-quinolinesulfonamide, also known as Sulfadoxine, is a sulfonamide antibiotic used to treat malaria and other bacterial infections. It was first synthesized in 1967 and has been used extensively in the treatment of malaria since then.
Mecanismo De Acción
N-(4-Chlorophenyl)-8-quinolinesulfonamide works by inhibiting the synthesis of dihydrofolic acid, a precursor to the folate required for DNA synthesis in bacteria and parasites. This inhibition leads to the disruption of DNA synthesis and ultimately leads to the death of the bacterial or parasitic cell.
Efectos Bioquímicos Y Fisiológicos
N-(4-Chlorophenyl)-8-quinolinesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and parasites, and to be effective against a variety of bacterial strains. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Chlorophenyl)-8-quinolinesulfonamide is its effectiveness against a variety of bacterial strains and parasites. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in lab experiments. It can be toxic to cells at high concentrations, and its use can lead to the development of drug-resistant strains of bacteria and parasites.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-Chlorophenyl)-8-quinolinesulfonamide. One area of interest is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Additionally, there is interest in investigating the potential use of N-(4-Chlorophenyl)-8-quinolinesulfonamide in the treatment of other diseases, such as cancer. Finally, there is a need for further research into the mechanisms of action of N-(4-Chlorophenyl)-8-quinolinesulfonamide, in order to better understand its potential uses and limitations.
Conclusion:
In conclusion, N-(4-Chlorophenyl)-8-quinolinesulfonamide is a sulfonamide antibiotic with a wide range of potential applications. Its effectiveness against a variety of bacterial strains and parasites, combined with its ease of synthesis, make it a valuable tool for researchers. While there are some limitations to its use, there is significant potential for future research into the compound and its derivatives.
Métodos De Síntesis
The synthesis of N-(4-Chlorophenyl)-8-quinolinesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-8-quinolinesulfonamide has been extensively researched for its use in the treatment of malaria. It has also been studied for its antibacterial properties and has been shown to be effective against a variety of bacterial strains. Additionally, N-(4-Chlorophenyl)-8-quinolinesulfonamide has been used in research studies to investigate its potential as a therapeutic agent for various diseases.
Propiedades
Número CAS |
158729-24-9 |
|---|---|
Nombre del producto |
N-(4-Chlorophenyl)-8-quinolinesulfonamide |
Fórmula molecular |
C15H11ClN2O2S |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
Clave InChI |
IDPGVJRVFCBNKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Cl)N=CC=C2 |
Otros números CAS |
158729-24-9 |
Solubilidad |
5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
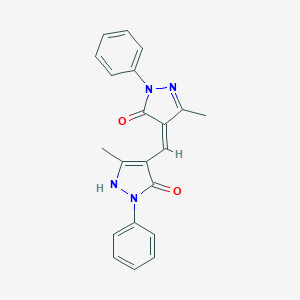
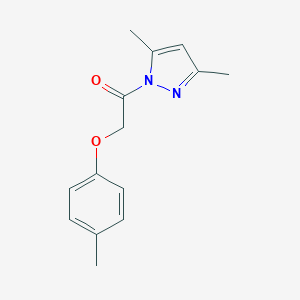
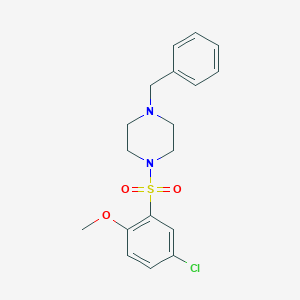
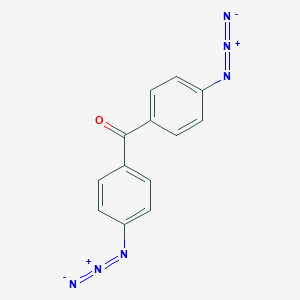
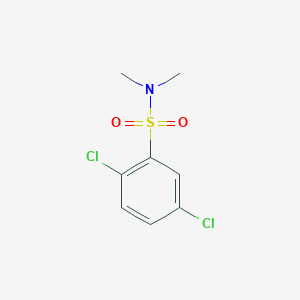
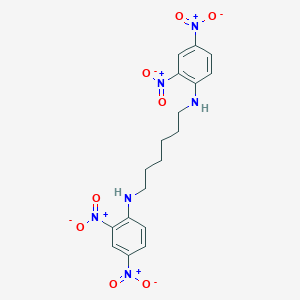
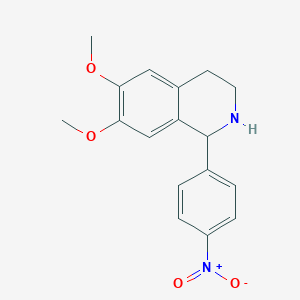
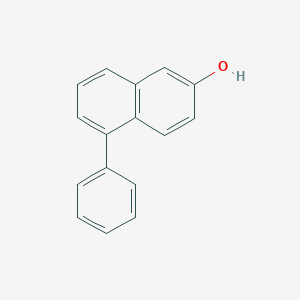

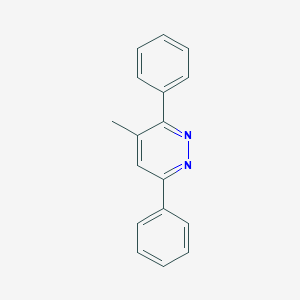
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
